molecular formula C12H17ClN2O B1395207 N-Allyl-2-amino-3-phenylpropanamide hydrochloride CAS No. 1236261-01-0

N-Allyl-2-amino-3-phenylpropanamide hydrochloride

Cat. No.: B1395207
CAS No.: 1236261-01-0
M. Wt: 240.73 g/mol
InChI Key: HYZXQSPUDDHZDU-UHFFFAOYSA-N
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Description

N-Allyl-2-amino-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . This phenylpropanamide derivative is a solid intended for Research Use Only and is not for diagnostic or therapeutic purposes. Researchers value this compound as a specialized derivative of phenylalanine amide, a scaffold known for its relevance in medicinal chemistry . The core structure of 2-amino-3-phenylpropanamide is recognized in scientific literature, with studies exploring similar compounds for their potential biological activity . Related phenylpropanamide structures have been investigated in pharmacological research, including the synthesis of novel compounds for antiepileptic activity screening . The structural features of this compound, including the allyl group and the propanamide backbone, make it a valuable intermediate for synthetic organic chemistry and drug discovery projects. It can be utilized in the design and synthesis of more complex molecules, in molecular docking studies to understand ligand-receptor interactions, and as a building block in the development of potential pharmacologically active agents .

Properties

IUPAC Name

2-amino-3-phenyl-N-prop-2-enylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZXQSPUDDHZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236261-01-0
Record name Benzenepropanamide, α-amino-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236261-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-amino-3-phenylpropanamide hydrochloride typically involves the reaction of allylamine with 2-amino-3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-amino-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthetic Routes

  • Basic Reaction : Allylamine + 2-amino-3-phenylpropanoic acid → N-Allyl-2-amino-3-phenylpropanamide
  • Final Step : Reaction with HCl → N-Allyl-2-amino-3-phenylpropanamide hydrochloride

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Organic Synthesis :
    • Acts as a building block for synthesizing various organic compounds.
    • Used as a reagent in chemical reactions, facilitating the formation of more complex molecules.
  • Biological Research :
    • Investigated for its role in biological processes, potentially acting as a probe in biochemical studies.
    • Shows promise in modulating receptor activities, which can lead to various biological effects.
  • Pharmaceutical Development :
    • Explored for therapeutic potential in treating conditions such as pain and inflammation.
    • Related compounds have been studied for analgesic properties, indicating possible applications in pain management therapies .
  • Industrial Applications :
    • Utilized in the production of agrochemicals and other industrial products due to its versatile chemical properties.

Case Studies and Research Findings

  • Analgesic Properties :
    • Several studies have highlighted the potential analgesic effects of compounds related to this compound. For instance, compounds in the fentanyl series have shown significant analgesic activity, suggesting that similar structural analogs may also possess therapeutic benefits .
  • Synthesis Methods :
    • Advances in synthetic methodologies have facilitated the efficient production of this compound, allowing researchers to explore its applications more thoroughly. Techniques such as copper-catalyzed reactions have been employed to enhance yields and purity during synthesis .

Mechanism of Action

The mechanism of action of N-Allyl-2-amino-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-Allyl-2-amino-3-phenylpropanamide hydrochloride and analogous compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
N-Allyl-2-amino-3-phenylpropanamide HCl 256.14 Allyl, phenyl, amide, amino Synthetic intermediate; potential pharmaceutical applications.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl 246.71 Fluorophenyl, methyl, amide, amino Pharmaceutical R&D, agrochemicals, material science (95% purity).
Allylamine HCl 93.56 Allyl, amine Industrial synthesis; highly reactive, toxic (skin/eye irritant).
Amitriptyline HCl 313.87 Tricyclic tertiary amine Antidepressant; analyzed via RP-HPLC (accuracy: 99.2–101.3%).



Key Observations :

  • The methyl substitution may reduce steric hindrance, favoring metabolic stability .
  • Allylamine HCl () : Simpler structure with high reactivity due to the allyl-amine moiety. Unlike the target compound, it lacks an amide group, limiting its utility in peptide-mimetic drug design.
  • Amitriptyline HCl () : A tricyclic antidepressant with distinct pharmacological activity. While structurally dissimilar, its RP-HPLC analytical methods (e.g., accuracy >99%) may guide quality control protocols for the target compound.

Pharmacological and Industrial Relevance

  • Target Compound: The allyl group may confer unique reactivity in polymerization or as a Michael acceptor in drug design.
  • Fluorinated Analog: Fluorine’s electronegativity enhances bioavailability and target selectivity in pharmaceuticals, a feature absent in the non-fluorinated target compound .
  • Amitriptyline HCl : Demonstrates the importance of tertiary amines in neuropharmacology, contrasting with the primary amine in the target compound .

Biological Activity

N-Allyl-2-amino-3-phenylpropanamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of allylamine with 2-amino-3-phenylpropanoic acid, typically in the presence of a solvent and catalyst. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against cancer cell lines. It has shown potential in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets, modulating their activity. This includes binding to receptors or enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells, with IC50 values ranging from 10–33 nM. This indicates its potential as a therapeutic agent in breast cancer treatment .
    CompoundCell LineIC50 (nM)
    N-Allyl-2-amino-3-phenylpropanamide HClMCF-710–33
    CA-4MCF-73.9
  • Stability Studies : Stability assessments revealed that the compound maintains integrity under various pH conditions and oxidative stress, showcasing its robustness for potential therapeutic applications .
    Condition% Remaining Stability
    Acidic (0.1 M HCl)91
    Alkaline (0.1 M NaOH)95
    Oxidative (3% H2O2)79

The biological effects of this compound are attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis. It is hypothesized that the compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .

Applications in Medicine

Given its antiproliferative properties, this compound is being explored for therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells could reduce side effects commonly associated with conventional chemotherapy.

Q & A

Q. How can the synthesis of N-Allyl-2-amino-3-phenylpropanamide hydrochloride be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization should focus on stepwise reaction monitoring and reagent selection. For example, multi-step protocols involving catalysts (e.g., EDC/NHS for coupling reactions) or temperature-controlled conditions (e.g., reflux in acetonitrile or dichloromethane) can enhance intermediate stability . Purification via column chromatography or recrystallization in ethanol may improve purity. Yield optimization may require adjusting stoichiometric ratios of allyl groups to the phenylpropanamide backbone, as seen in analogous hydrochloride syntheses .

Q. What advanced spectroscopic methods are recommended for structural elucidation of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm allyl and phenyl group positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Fourier-transform infrared (FTIR) spectroscopy can identify amine and amide functional groups. For chiral centers, circular dichroism (CD) or X-ray crystallography may resolve stereochemistry, as applied to structurally similar amino acid derivatives .

Q. How can researchers assess the purity of this compound and detect trace impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for purity assessment. Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for baseline separation of impurities. Mass spectrometry-coupled HPLC (LC-MS) can identify degradation products or synthetic byproducts, as demonstrated in impurity profiling of hydrochloride salts .

Advanced Research Questions

Q. What experimental strategies can elucidate degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers at pH 1–13 and temperatures of 40–60°C. Monitor degradation kinetics via LC-MS to identify hydrolytic or oxidative products. For example, acidic conditions may cleave the allyl group, while alkaline environments could deamidate the propanamide moiety, as observed in related hydroxamic acid derivatives .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vitro and in vivo models?

  • Methodological Answer : Cross-validate assays using standardized protocols. For instance, discrepancies in bioavailability may arise from differences in membrane permeability assays (e.g., Caco-2 cells vs. artificial lipid bilayers). Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro absorption data with in vivo plasma concentration profiles, as applied to structurally similar amine derivatives .

Q. What mechanistic studies are recommended to investigate the interaction of this compound with enzyme targets?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., proteases or kinases) and measure activity via fluorogenic substrates. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, leveraging the compound’s phenyl and allyl motifs for hydrophobic interactions, as seen in studies of amino acid-based inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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